Gersemolide

Description

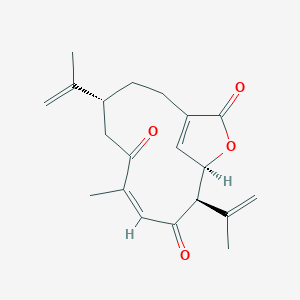

Structure

2D Structure

3D Structure

Properties

CAS No. |

106231-28-1 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(4R,7Z,10R,11R)-7-methyl-4,10-bis(prop-1-en-2-yl)-12-oxabicyclo[9.2.1]tetradeca-1(14),7-diene-6,9,13-trione |

InChI |

InChI=1S/C20H24O4/c1-11(2)14-6-7-15-10-18(24-20(15)23)19(12(3)4)17(22)8-13(5)16(21)9-14/h8,10,14,18-19H,1,3,6-7,9H2,2,4-5H3/b13-8-/t14-,18-,19+/m1/s1 |

InChI Key |

YEBDNBDBHUUVGR-OSGWYAKPSA-N |

SMILES |

CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |

Isomeric SMILES |

C/C/1=C/C(=O)[C@@H]([C@H]2C=C(CC[C@H](CC1=O)C(=C)C)C(=O)O2)C(=C)C |

Canonical SMILES |

CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |

Other CAS No. |

106231-28-1 |

Synonyms |

Gersemolide |

Origin of Product |

United States |

Elucidation of the Gersemolide Molecular Structure

Spectroscopic Methodologies for Structural Determination

The determination of Gersemolide's molecular framework and stereochemistry was achieved through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information, allowing for a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments was utilized to piece together the connectivity and spatial arrangement of the atoms in this compound.

The initial steps in the structural analysis of this compound involved the acquisition of one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

The ¹H NMR spectrum of this compound displayed signals corresponding to all the protons in the molecule, with their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants providing crucial clues about their neighboring atoms. Similarly, the ¹³C NMR spectrum showed distinct resonances for each carbon atom, indicating the presence of various functional groups such as carbonyls, olefins, and different types of aliphatic carbons.

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

|---|

To establish the connectivity between protons and carbons, and to trace out the carbon skeleton of this compound, a series of two-dimensional NMR experiments were conducted. These techniques spread the NMR information across two frequency axes, resolving spectral overlap and revealing correlations between different nuclei.

Key 2D NMR experiments employed in the structure elucidation of this compound likely included:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By analyzing the cross-peaks in the COSY spectrum, it is possible to map out spin systems within the molecule, such as chains of connected protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting different spin systems and piecing together the entire carbon framework, especially across quaternary carbons that lack attached protons.

Through the combined interpretation of COSY, HSQC, and HMBC spectra, the planar structure of this compound, including the size and arrangement of its rings and the positions of its functional groups, was meticulously assembled.

Once the planar structure of this compound was established, the next challenge was to determine its relative stereochemistry – the three-dimensional orientation of its atoms and functional groups. For this, Nuclear Overhauser Effect (nOe) spectroscopy is the preeminent tool. The nOe is a phenomenon where the saturation of a specific proton resonance can lead to an enhancement of the signals of other protons that are close in space (typically within 5 Å), regardless of their bonding connectivity.

By conducting nOe difference experiments or 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, researchers could identify spatial proximities between different protons in the this compound molecule. The observation of nOe correlations between specific protons allowed for the assignment of the relative configurations of the stereocenters within the molecule, ultimately revealing its complete three-dimensional structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

For the structural elucidation of this compound, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was employed. This technique provides a highly accurate measurement of the mass of the molecular ion. The precise mass measurement from HREIMS allows for the determination of the molecular formula of this compound, which is a critical piece of information that complements the data obtained from NMR spectroscopy. The molecular formula provides the exact number of atoms of each element present in the molecule, which must be consistent with the structural fragments deduced from the NMR data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing thermally labile and non-volatile molecules like many natural products. nih.gov This method transfers ions from a solution into the gas phase, allowing for the determination of molecular weights with minimal fragmentation. nih.gov In the context of this compound, ESI-MS would be employed to accurately determine its molecular mass. The technique typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This is particularly advantageous as it often leaves the molecular ion intact, providing a clear indication of the molecular weight, which for this compound (C₂₀H₂₄O₄) is 328.1678 g/mol . cdnsciencepub.com The high sensitivity of ESI-MS allows for analysis of trace amounts of the compound, which is often a necessity when dealing with natural products isolated in low yields. nih.gov

LC-MS and LC-MS/MS for Metabolite Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an indispensable tool for analyzing complex mixtures, such as extracts from marine organisms. researchgate.net In the study of Gersemia rubiformis, LC-MS would be used to create a metabolite profile, separating this compound from other co-occurring diterpenoids and secondary metabolites. cdnsciencepub.com

Tandem mass spectrometry (LC-MS/MS) takes this a step further by selecting a specific ion (a precursor ion, such as the molecular ion of this compound) and fragmenting it to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a structural fingerprint, enabling confident identification of the compound in a complex extract and aiding in the characterization of its chemical structure. uni-duesseldorf.de For this compound, an MS/MS experiment would reveal specific fragmentation pathways related to its lactone ring, ketone groups, and diterpenoid skeleton, which could be used to differentiate it from its isomers, such as isogersemolides A and B. cdnsciencepub.com

Advanced Approaches in Structure Elucidation

Modern structure elucidation relies heavily on the integration of multiple analytical techniques and computational methods to unambiguously determine complex molecular architectures.

Integration of Diverse Spectroscopic and Chromatographic Data

The definitive structural assignment of a novel compound like this compound requires a holistic approach, integrating data from various sources. The process begins with chromatographic techniques like LC to isolate the pure compound. researchgate.net Subsequently, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are used to build the carbon skeleton and establish connectivity. nih.gov

For this compound, ¹H NMR data reveals the chemical environment of protons, while ¹³C NMR identifies the number and type of carbon atoms. cdnsciencepub.com 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the molecular puzzle by identifying proton-proton couplings and short- and long-range proton-carbon correlations. nih.gov This integrated spectroscopic data, combined with the molecular formula from high-resolution mass spectrometry, allows for the construction of the final molecular structure. cdnsciencepub.comnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data sourced from Williams et al., 1989. cdnsciencepub.com

Click to view interactive data table

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 134.7 | - |

| 2 | 125.4 | 5.58, d, 10.5 |

| 3 | 142.1 | 5.82, dd, 10.5, 6.0 |

| 4 | 48.7 | 3.10, d, 6.0 |

| 5 | 171.7 | - |

| 6 | 202.9 | - |

| 7 | 50.1 | 2.50, m |

| 8 | 24.3 | 2.05, m |

| 9 | 40.5 | 2.05, m |

| 10 | 148.9 | 5.05, t, 7.0 |

| 11 | 122.1 | - |

| 12 | 16.1 | 1.83, s |

| 13 | 42.1 | 2.70, m |

| 14 | 206.1 | - |

| 15 | 155.8 | - |

| 16 | 126.9 | 5.85, s; 6.01, s |

| 17 | 25.9 | 1.95, s |

| 18 | 17.5 | 1.70, s |

| 19 | 24.1 | 1.86, s |

| 20 | 28.1 | - |

Computational and Cheminformatics-Assisted Structural Assignment

Computational chemistry has become a powerful ally in confirming and predicting chemical structures. These in silico methods can refine hypotheses generated from spectroscopic data and provide deeper insights into molecular properties.

Predicting NMR chemical shifts using computational models offers a valuable method for validating a proposed structure. Techniques such as Density Functional Theory (DFT) can calculate the expected chemical shifts for a hypothesized structure. These predicted values are then compared against the experimental data. A strong correlation between the calculated and observed shifts provides compelling evidence for the correctness of the assigned structure. For a complex molecule like this compound, with numerous stereocenters, this method could be used to discriminate between possible diastereomers by calculating the predicted NMR data for each isomer and identifying the best fit with the experimental spectra.

Just as NMR spectra can be predicted, MS/MS fragmentation patterns can also be computationally simulated. Various software tools can generate a theoretical fragmentation pattern for a given chemical structure based on established chemical principles and fragmentation rules. This in silico fragmentation of this compound would predict the masses of the product ions that would be expected to form upon collision-induced dissociation. uni-duesseldorf.de Comparing this predicted spectrum to the experimentally obtained LC-MS/MS data provides an additional layer of confirmation for the proposed structure. This is especially useful in distinguishing between isomers, which may have identical masses but exhibit different fragmentation behaviors. uni-duesseldorf.de

Biosynthetic Investigations of Gersemolide

Proposed Biogenetic Origins within Diterpenoid Classes

The biosynthesis of Gersemolide is believed to be interwoven with that of other diterpenoid classes, particularly those found co-occurring in the same marine organisms. The soft coral Gersemia rubiformis is a notable source of not only gersolane diterpenoids like this compound but also compounds with cembrane (B156948) and pseudopterane skeletons. This co-occurrence strongly suggests that these three distinct carbon frameworks share a common biogenetic origin, likely diverging from a single precursor.

The prevailing hypothesis posits that the gersolane skeleton, characteristic of this compound, arises from a cembrane precursor. Cembranoids are a large family of 14-membered ring diterpenes derived from the cyclization of geranylgeranyl pyrophosphate (GGPP). The structural similarities between the cembrane ring system and the gersolane framework suggest that a series of intramolecular cyclizations and rearrangements of a cembrane intermediate could lead to the formation of the more complex gersolane structure. It is likely that the biosynthetic pathway to the gersolane skeleton proceeds through such a cembrane intermediate.

The biogenetic connection is not limited to the cembrane and gersolane skeletons. A broader, interconnected pathway is proposed that also includes the pseudopterane class of diterpenoids. The concurrent isolation of compounds from all three classes—cembrane, pseudopterane, and gersolane—from the same organism provides compelling chemical evidence for a shared biosynthetic starting point. This unified pathway likely begins with a common cembrane precursor, which then serves as a crucial branch-point intermediate, directing the biosynthesis toward one of the three distinct skeletal types through different enzymatic transformations.

A key transformation within this proposed network is the formation of the pseudopterane skeleton through a ring contraction of a cembrane precursor. This hypothesis suggests that an intramolecular cyclization event occurs within the 14-membered cembrane ring, leading to the formation of the characteristic bicyclo[4.3.1]decane system of the pseudopteranes. This type of rearrangement, where a larger ring is converted into a smaller, often more complex ring system, is a known strategy in natural product biosynthesis to generate structural diversity. The first cembrane-pseudopterane cycloisomerization was demonstrated in a laboratory setting, providing support for the feasibility of this biosynthetic proposal.

Oxidative cleavage reactions are crucial for generating the functional and structural diversity observed in marine diterpenoids, including those related to this compound. These enzymatic processes involve the breaking of carbon-carbon bonds through the action of oxygenases, such as cytochrome P450 monooxygenases. In the context of furanocembranoids, which are structurally related to the precursors of gersolanes, oxidative cleavage of the furan (B31954) ring is a key step. This can lead to the formation of lactones and other oxygenated functionalities that are characteristic of these molecules. Such oxidative processes are speculated to be involved in the later, more complex stages of biosynthesis, modifying the core skeletons and leading to the final natural products.

General Isoprenoid Biosynthesis Context

The biosynthesis of all diterpenoids, including this compound, is fundamentally rooted in the universal isoprenoid pathway, which generates the basic five-carbon building blocks for all terpenoid compounds.

The Mevalonate (B85504) (MVA) pathway is a critical metabolic route that produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental C5 units of isoprenoids. Current time information in Copenhagen, DK.nih.gov This pathway begins with the condensation of three molecules of acetyl-CoA. Current time information in Copenhagen, DK.nih.gov

The key steps of the MVA pathway are outlined below:

| Step | Reactant(s) | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate | Mevalonate pyrophosphate decarboxylase | Isopentenyl pyrophosphate (IPP) |

This table outlines the sequential enzymatic reactions in the Mevalonate (MVA) pathway, starting from Acetyl-CoA and culminating in the production of the isoprenoid building block, Isopentenyl pyrophosphate (IPP).

IPP can be isomerized to DMAPP. Subsequently, sequential head-to-tail condensations of these C5 units by prenyltransferases generate longer-chain isoprenoid precursors. For diterpenoids like this compound, four of these C5 units are assembled to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which then enters the specific cyclization cascades that define the various diterpenoid classes.

Methylerythritol Phosphate (B84403) (MEP) Pathway

The biosynthesis of this compound, a complex marine natural product, originates from fundamental building blocks provided by the methylerythritol phosphate (MEP) pathway. nih.govnih.gov This pathway, also known as the non-mevalonate pathway, is responsible for the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net The MEP pathway is prevalent in eubacteria, green algae, and the plastids of higher plants. nih.govfrontiersin.org In contrast to the mevalonate (MVA) pathway found in the cytosol of plants and animals, the MEP pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govnih.gov

The pathway involves a sequence of seven enzymatic reactions to convert the initial substrates into IPP and DMAPP. frontiersin.org The initial step is a condensation reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov Subsequently, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR). nih.gov The final step of the MEP pathway is catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH or LytB), which converts (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) into both IPP and DMAPP. frontiersin.orgdrugbank.com These two molecules are the universal precursors for the biosynthesis of all isoprenoids, including the diterpenoid core of this compound. nih.govresearchgate.net

| Enzyme | Abbreviation | Reaction Catalyzed |

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Pyruvate + Glyceraldehyde 3-phosphate → 1-deoxy-D-xylulose 5-phosphate |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR/IspC | 1-deoxy-D-xylulose 5-phosphate → 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | IspD | MEP → 4-diphosphocytidyl-2-C-methyl-D-erythritol |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | IspE | 4-diphosphocytidyl-2-C-methyl-D-erythritol → 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate → 2-C-methyl-D-erythritol 2,4-cyclodiphosphate |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate → (E)-4-hydroxy-3-methylbut-2-enyl diphosphate |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH/LytB | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate → Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |

Diphosphate Precursors (Isopentenyl Diphosphate, Dimethylallyl Diphosphate, Geranyl Diphosphate, Farnesyl Diphosphate, Geranylgeranyl Diphosphate)

The C5 units, Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP), produced via the MEP pathway, serve as the fundamental building blocks for the assembly of higher-order isoprenoid precursors. nih.govresearchgate.net The biosynthesis of the this compound carbon skeleton proceeds through a series of sequential condensation reactions, elongating the carbon chain in five-carbon increments.

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) are isomers that are interconverted by the enzyme isopentenyl diphosphate isomerase (IPPI). wikipedia.orgroyalholloway.ac.uk DMAPP serves as the initial electrophilic primer for chain elongation. wikipedia.org

Geranyl Diphosphate (GPP) , a C10 precursor, is formed by the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. frontiersin.org This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS). nih.govmdpi.com GPP is the direct precursor for all monoterpenes. mdpi.comresearchgate.net

Farnesyl Diphosphate (FPP) , a C15 precursor, is synthesized through the addition of another IPP molecule to GPP. frontiersin.org This condensation is catalyzed by Farnesyl Diphosphate Synthase (FPPS), a key enzyme at a branch point in the isoprenoid pathway. frontiersin.orgfrontierspartnerships.org FPP is the precursor to a vast array of sesquiterpenes, sterols, and dolichols. researchgate.netnih.gov

Geranylgeranyl Diphosphate (GGPP) is the C20 precursor essential for the biosynthesis of diterpenoids, the class to which this compound belongs. nih.gov It is formed when Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the condensation of FPP with one more molecule of IPP. nih.govnih.gov GGPP is also the precursor for carotenoids, chlorophylls, and gibberellins. nih.govfrontiersin.org The formation of GGPP marks the final step in the linear assembly of the C20 backbone before it undergoes complex cyclization reactions to form the intricate polycyclic structure of this compound.

| Precursor | Abbreviation | Carbon Count | Biosynthetic Origin | Catalyzing Enzyme |

| Isopentenyl Diphosphate | IPP | C5 | MEP Pathway | IspH/LytB |

| Dimethylallyl Diphosphate | DMAPP | C5 | MEP Pathway / Isomerization of IPP | IspH/LytB / IPP Isomerase |

| Geranyl Diphosphate | GPP | C10 | DMAPP + IPP | Geranyl Diphosphate Synthase (GPPS) |

| Farnesyl Diphosphate | FPP | C15 | GPP + IPP | Farnesyl Diphosphate Synthase (FPPS) |

| Geranylgeranyl Diphosphate | GGPP | C20 | FPP + IPP | Geranylgeranyl Diphosphate Synthase (GGPPS) |

Theoretical and Computational Studies on Biosynthetic Reaction Pathways

Elucidating the complex reaction mechanisms involved in the biosynthesis of natural products like this compound often presents significant challenges for experimental approaches alone. Theoretical and computational chemistry has emerged as a powerful tool for investigating these intricate biosynthetic pathways. nih.govfrontiersin.org By modeling the electronic structure and energy of molecules, computational methods can provide detailed insights into reaction mechanisms, transition states, and the feasibility of proposed biosynthetic routes. nih.govnih.gov

Computational studies, particularly those using Density Functional Theory (DFT), allow researchers to map out potential energy surfaces for complex reactions. nih.gov This enables the calculation of activation energy barriers, which helps to determine the most likely reaction pathway among several possibilities. frontiersin.org These methods can clarify the inherent reactivity of transient intermediates, such as carbocations, which are common in terpene biosynthesis. nih.gov By comparing the energy barriers of different potential pathways, researchers can predict which cyclization or rearrangement is energetically favored, providing a rational explanation for the observed chemical structure of the final natural product. nih.govfrontiersin.org This predictive power is crucial for narrowing down hypotheses and guiding future experimental work, such as isotope labeling studies or site-directed mutagenesis of biosynthetic enzymes. nih.gov

Investigation of Pericyclic Reactions (e.g., Transannular Cycloadditions)

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state, involving the reorganization of electrons without the formation of intermediates. libretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are often highly stereoselective and are increasingly recognized as key steps in the biosynthesis of complex natural products. libretexts.orgnih.gov

A particularly relevant type of pericyclic reaction in the context of macrocyclic natural products is the transannular cycloaddition . This is an intramolecular reaction where a ring is formed across a larger, pre-existing ring. Computational studies using DFT have been instrumental in demonstrating the plausibility of such reactions in biosynthetic pathways. nih.gov For example, the proposed transannular [6+4] cycloaddition in the biosynthesis of heronamide A was modeled computationally. nih.gov The study found that the reaction proceeds through a single, ambimodal transition state that can lead to both [6+4] and [4+2] cycloadducts. nih.gov

These computational models can predict the stereochemical outcome of the reaction with high accuracy and reveal that one product may be thermodynamically more stable than another, explaining its prevalence in nature. nih.gov For the biosynthesis of this compound, the formation of its complex, fused ring system from a macrocyclic precursor like geranylgeranyl diphosphate likely involves such intricate, enzyme-catalyzed pericyclic reactions. Theoretical investigations can model these proposed transannular cycloadditions, calculating the energy barriers and transition state geometries to assess whether they represent a feasible and stereochemically correct pathway to the natural product's core structure. nih.gov

Total Synthesis of Gersemolide and Analogues

Strategic Approaches in Complex Natural Product Synthesis

Synthesizing complex natural products requires careful strategic planning to overcome challenges related to molecular complexity, functional group compatibility, and stereochemical control. Several key strategies are employed to achieve efficient and selective construction of these molecules.

Stereocontrol and Diastereoselective Transformations

Stereochemical control is paramount in the synthesis of natural products, as different stereoisomers can exhibit vastly different biological activities. Stereocontrol involves controlling the absolute and relative configurations of stereocenters within the molecule. Diastereoselective transformations are reactions that favor the formation of one diastereoisomer over others. Various methods are employed to achieve stereocontrol and diastereoselectivity, including the use of chiral reagents, catalysts, and auxiliaries, as well as exploiting inherent substrate control pnas.orgdiva-portal.org. Asymmetric catalysis, for instance, can be used to control the stereochemical outcome of reactions and even set multiple stereocenters simultaneously pnas.org. Diastereoselective additions to carbonyls and other functional groups are common strategies for establishing new stereocenters with controlled relative configurations diva-portal.orgresearchgate.net.

Key Methodologies and Transformations in Diterpenoid Synthesis

The synthesis of diterpenoids, a class of C20 natural products, often relies on a repertoire of powerful chemical transformations to construct their characteristic polycyclic frameworks.

Intramolecular Cycloadditions (e.g., Diels-Alder Reactions)

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the rapid construction of cyclic systems and the introduction of multiple stereocenters in a single step. These reactions involve the concerted formation of two new sigma bonds between the termini of conjugated pi systems within the same molecule. The stereochemical outcome of Diels-Alder reactions is often predictable based on the "endo rule" and the relative configurations of the starting materials nih.gov. Intramolecular variants are particularly effective for building complex polycyclic structures found in many diterpenoids umich.eduumich.eduacs.orgnih.govescholarship.orgnih.gov. For example, intramolecular Diels-Alder reactions have been utilized to assemble the tetracyclic core of certain diterpenoid alkaloids umich.eduumich.edu.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a widely used catalytic reaction for the formation of cyclic olefins from acyclic dienes or enynes thieme-connect.de. This transformation, typically catalyzed by transition metal complexes (e.g., Grubbs catalysts), has become a routine method in organic synthesis due to its tolerance of various functional groups and its ability to form rings of different sizes thieme-connect.de. RCM has been successfully applied in the total synthesis of numerous natural products, including terpenoids, for the construction of key macrocycles and other cyclic substructures acs.orgfigshare.comresearchgate.net. It has also been employed in the synthesis of diterpenoid alkaloid fragments researcher.life.

Biological Activity and Mechanistic Investigations of Gersemolide

Observed Biological Activities

Investigations into the biological properties of Gersemia rubiformis extracts have revealed several notable activities, leading to the isolation and study of its chemical constituents, including gersemolide.

In Vitro Antimicrobial Activity of Gersemia rubiformis Extracts

Extracts derived from the soft coral Gersemia rubiformis have demonstrated in vitro antimicrobial activity. Researchers in British Columbia found that these extracts exhibited activity when tested against various microorganisms. chem960.com this compound, along with two other novel diterpenoids, rubifolide and epilophodione, were identified from these antimicrobial extracts. chem960.com While the extracts showed activity against some bacterial strains, the specific metabolites responsible for all observed antimicrobial effects had not been identified in some studies. nih.gov Another study on minor metabolites of Gersemia rubiformis tested compounds for antimicrobial activity against several bacteria and fungi, finding that eunicellol A, another compound from this source, exhibited moderate and selective antibacterial activity.

Antimalarial Activity Reported for Related Compounds/Gersemolide

The study of marine natural products has revealed many molecules with potential medical interest, including antimalarial properties. Furanocembranolides, a group of natural compounds isolated from gorgonian corals, are noted to possess various biological properties, including antimalarial activity. This compound has a pseudopterane skeleton, distinct from the cembrane (B156948) skeleton found in some related diterpenoids like rubifolide and epilophodione. While some related diterpenes from marine sources have shown antimalarial activity, direct evidence for potent antimalarial activity of this compound itself appears limited based on available information. Some compounds with a pseudopterane skeleton, including kallopterolides which are related diterpenes, were screened for antiprotozoal activity against Plasmodium falciparum but demonstrated marginal or no activity in certain tests.

Mechanistic Hypotheses for Biological Action

The exact mechanisms by which this compound exerts any biological effects are not extensively documented in the provided information. However, research into other marine natural products and compounds with similar structural features offers potential avenues for investigation. The mechanisms of action for tricyclic sesquiterpenes from marine organisms, for instance, are generally not well known.

Investigation of Molecular Targets and Pathways

Investigating the molecular targets and pathways affected by this compound would be crucial to understanding its biological activity. Studies on other bioactive compounds from marine sources or compounds with similar diterpenoid structures often focus on identifying specific proteins or enzymes they interact with. The concept of molecular targets is central to understanding how compounds exert their effects at a cellular level. However, specific molecular targets for this compound have not been identified in the provided search results.

Comparative Chemical Biology and Structure Activity Relationships

Structural Comparisons with Co-occurring Diterpenoids from Natural Sources

Gersemolide is a diterpenoid isolated from the cold-water soft coral Gersemia rubiformis, commonly known as the sea strawberry. This organism has proven to be a source of several novel diterpenoids, with this compound being a prominent example. The chemical environment within G. rubiformis is notable for the co-occurrence of diterpenoids featuring distinct carbon skeletons, primarily the pseudopterane and cembrane (B156948) frameworks.

The structural diversity of diterpenoids from Gersemia rubiformis is highlighted by the presence of different molecular backbones. This compound is characterized by the pseudopterane skeleton, a tricyclic diterpenoid framework. This structural class is relatively rare among marine natural products.

In contrast, many of the co-occurring diterpenoids isolated from the same organism, such as rubifolide and epilophodione, possess a cembrane skeleton. The cembrane class consists of a 14-membered monocyclic ring system and represents one of the most common foundational structures for marine diterpenoids. The co-habitation of pseudopterane and cembrane diterpenoids within G. rubiformis suggests a potential biosynthetic link, with researchers proposing that the more complex, rearranged pseudopterane skeleton may be formed via a ring contraction of a cembrane precursor.

Table 1: Comparison of Diterpenoid Skeletons in Gersemia rubiformis

| Diterpenoid Skeleton | Structural Feature | Example Compound(s) |

|---|---|---|

| Pseudopterane | Tricyclic | This compound, Isothis compound A, Isothis compound B |

| Cembrane | 14-membered Monocyclic | Rubifolide, Epilophodione, Isoepilophodiones A-C |

Further investigation into the minor metabolites of Pacific coast specimens of G. rubiformis led to the isolation of two new pseudopterane diterpenoids, isothis compound A and isothis compound B. As their names suggest, these compounds are isomers of this compound. Isomers are molecules that share the same molecular formula but have a different arrangement of atoms.

Given that this compound, isothis compound A, and isothis compound B all share the same fundamental pseudopterane skeleton, they are classified as stereoisomers. Stereoisomers have the same constitution and bond connectivity but differ in the three-dimensional orientation of their atoms in space. These subtle differences in spatial arrangement can arise from different configurations at one or more chiral centers within the molecule.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Detailed structure-activity relationship (SAR) studies specifically targeting this compound and its synthetic analogues are not extensively documented in publicly available literature. However, general principles derived from SAR studies of other diterpenoid classes can provide insights into how structural modifications might influence the biological activity of this compound.

Stereochemistry is a critical determinant of biological activity in natural products. The specific three-dimensional arrangement of atoms and functional groups dictates how a molecule interacts with biological targets like enzymes and receptors. For chiral molecules like diterpenoids, different stereoisomers (enantiomers or diastereomers) often exhibit significantly different biological activities. One isomer may be highly active, while another may be less active or even inactive. This is because biological targets are themselves chiral and will interact preferentially with a molecule that has a complementary shape. Therefore, the specific stereochemical configuration of the chiral centers within the this compound and isothis compound molecules is expected to be crucial for their antimicrobial or other biological functions.

The biological activity of a diterpenoid is profoundly influenced by its functional groups. Modifications such as the addition, removal, or alteration of hydroxyl groups, carbonyl groups, esters, or double bonds can dramatically alter a compound's potency and mechanism of action. For many diterpenoids, key structural features required for activity include a balance between lipophilic (fat-soluble) and hydrophilic (water-soluble) regions of the molecule.

For instance, SAR studies on other diterpenoids have shown that:

Hydrophilic Groups : The presence and position of hydrogen-bond-donating groups, such as hydroxyls, can be essential for interaction with biological targets.

Unsaturated Systems : The presence of α,β-unsaturated carbonyl systems or furan (B31954) rings can be indispensable for the biological response in certain classes of diterpenoids.

These principles suggest that modifications to the functional groups on the pseudopterane skeleton of this compound would likely have a significant impact on its biological profile.

Table 2: Illustrative SAR Principles for Diterpenoids

| Structural Modification | General Effect on Biological Activity | Rationale |

|---|---|---|

| Modification of Hydroxyl Groups | Can increase or decrease activity | Alters hydrogen bonding capacity and interaction with target sites. |

| Esterification of Carboxylic Acids | Often decreases activity | Increases lipophilicity, which can hinder interaction with targets in aqueous environments. |

| Introduction of Double Bonds | Can increase activity | Creates reactive sites (e.g., α,β-unsaturated carbonyls) that can covalently bind to targets. |

| Changes in Stereochemistry | Drastically alters activity | Affects the complementary fit between the molecule and its chiral biological target. |

Relationships with Other Marine-Derived Diterpenoids

This compound is part of the vast and structurally diverse family of marine-derived diterpenoids. Its significance is underscored by its co-occurrence with diterpenoids of different skeletal types within the same organism. The presence of pseudopterane (this compound), cembrane (rubifolide, epilophodione), and gersolane (gersolide) diterpenoids in Pacific specimens of G. rubiformis points to a shared and complex biosynthetic pathway. The prevailing hypothesis is that a common cembrane intermediate serves as the precursor to the more structurally complex and rearranged pseudopterane and gersolane skeletons. This biosynthetic relationship connects this compound directly to the broader family of cembranoid natural products, which are widespread in marine invertebrates, particularly soft corals. This positions this compound within a larger narrative of chemical evolution and diversification in marine ecosystems.

Future Research Directions in Gersemolide Studies

Advanced Biosynthetic Pathway Elucidation

Understanding the complete biosynthetic pathway of Gersemolide is a crucial area for future research. This involves identifying the series of enzymatic reactions that lead to the formation of this pseudopterane diterpene from simpler precursors. Diterpenes, in general, are synthesized from geranylgeranyl diphosphate (B83284) by class I terpene synthases through multistep cationic cascade reactions. beilstein-journals.org Elucidating the specific steps and intermediates in this compound biosynthesis will provide insights into how its unique rearranged carbon skeleton is formed. This compound has a pseudopterane skeleton, while related compounds like rubifolide and epilophodione are cembranes, suggesting potential branching points or rearrangements in the biosynthetic routes of these diterpenes. researchgate.netresearchgate.net

Identification of Specific Enzymes Involved in this compound Biosynthesis

A key aspect of biosynthetic pathway elucidation is the identification and characterization of the specific enzymes that catalyze each transformation. Enzymes are biological catalysts essential for metabolic processes, including the biosynthesis of natural products. beilstein-journals.orgzmchdahod.orgnorthwestern.edu Research in this area would involve isolating and studying the enzymes from the source organism, Gersemia rubiformis, responsible for this compound production. Techniques such as genomic and transcriptomic analysis of the soft coral could help identify candidate genes encoding these enzymes. illinois.edu Characterizing these enzymes will provide detailed information about their mechanisms of action and substrate specificities. The biosynthesis of other natural products, such as ginsenosides, involves a series of key enzymes like terpene synthases and cytochrome P450s, which are also likely to play roles in diterpene biosynthesis. mdpi.com

Metabolic Engineering Approaches for Sustainable Production

With a detailed understanding of the biosynthetic pathway and the enzymes involved, metabolic engineering can be employed to achieve sustainable production of this compound. Metabolic engineering involves optimizing genetic and regulatory processes within cells to increase the production of desired substances. nih.govwikipedia.org This could involve transferring the genes encoding the this compound biosynthetic enzymes into a heterologous host organism, such as bacteria or yeast, that can be cultured more easily and on a larger scale than the slow-growing soft coral. nih.govrsc.orgmdpi.com Strategies might include overexpressing rate-limiting enzymes, blocking competing pathways, or engineering enzymes for improved efficiency. wikipedia.orgnih.gov Metabolic engineering has been successfully applied to the production of other natural products and chemicals, demonstrating its potential for this compound. nih.govmdpi.com

Development of Novel Synthetic Routes

Chemical synthesis provides an alternative or complementary approach to obtaining this compound, particularly for producing analogs or larger quantities for research. Developing novel synthetic routes is important for overcoming limitations in isolation from natural sources.

Asymmetric Synthesis of this compound

This compound, like many natural products, possesses specific stereochemistry, with chiral centers at C-8 and C-10. mdpi.com Asymmetric synthesis aims to synthesize chiral compounds in a stereoselective manner, yielding predominantly one enantiomer. youtube.comyoutube.com Given the acyclic nature and the non-adjacency of the chiral carbons in this compound, asymmetric synthesis presents a challenge. mdpi.com Developing an efficient asymmetric synthesis would allow for the production of enantiomerically pure this compound, which is crucial for accurately evaluating its biological activities and potential therapeutic applications, as different enantiomers can have different biological effects. youtube.com Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. youtube.com

Exploration of Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of enzymatic transformations. northwestern.edunih.gov This approach can be particularly useful for synthesizing complex natural products like this compound, potentially simplifying synthetic routes and improving yields and stereocontrol. nih.govnih.govrsc.orgchemrxiv.org Enzymes, such as lipases, glycosyltransferases, and glycosidases, are widely used in chemoenzymatic synthesis. nih.govnih.gov Exploring chemoenzymatic strategies for this compound synthesis could involve using enzymes to catalyze specific steps, such as selective oxidations or cyclizations, within a chemical synthetic sequence. chemrxiv.org

Comprehensive Mechanistic Studies of Biological Activities

While the biological activities of this compound are not detailed in the provided context, future research should focus on comprehensively investigating its mechanisms of action. Understanding how this compound interacts with biological targets at the molecular level is essential for determining its potential as a therapeutic agent or research tool. github.ionih.govnih.govmdpi.com Mechanistic studies can involve a range of techniques, including in vitro assays to identify molecular targets, cell-based assays to study cellular responses, and in vivo studies to evaluate effects in living organisms. github.iomdpi.com For instance, studies on other terpenoid lactones have revealed diverse mechanisms, including inhibition of NF-κB and protein synthesis inhibition. mdpi.com Such studies would aim to identify the specific pathways or molecules that this compound affects, providing insights into its biological functions and potential applications.

Elucidation of Precise Molecular Targets and Signaling Pathways

Understanding the specific molecular targets and the downstream signaling pathways modulated by this compound is crucial for fully comprehending its biological effects. While some studies may indicate general bioactivities, pinpointing the exact proteins, enzymes, or receptors that this compound interacts with is a critical next step. This involves detailed biochemical and cell-based assays.

Identifying molecular targets can involve techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling. Once potential targets are identified, researchers can investigate how this compound binding affects their activity and how this perturbation propagates through cellular signaling networks. This could involve studying changes in phosphorylation states of key signaling proteins, analyzing gene expression profiles, or using reporter assays to monitor pathway activation or inhibition.

For example, research on other natural compounds has demonstrated the importance of elucidating molecular targets and signaling pathways to understand their therapeutic potential. Studies on polyphenols, for instance, have shown they can target multiple pathways involved in oxidative stress and inflammation. frontiersin.orgnih.gov Similarly, investigations into compounds like ginsenoside Rc have revealed their influence on specific pathways such as PI3K-AKT and NF-κB in mediating their biological effects. mdpi.com Applying similar systematic approaches to this compound will be vital for uncovering its mechanism of action at a molecular level.

Deeper Understanding of Structure-Activity Relationships for Specific Bioactivities

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity. creative-proteomics.compharmacologymentor.comtaylorfrancis.com For this compound, a more profound understanding of its SAR is necessary to optimize its potential therapeutic effects.

Initial SAR analysis might involve synthesizing or isolating naturally occurring analogues of this compound with slight structural variations and evaluating their biological activities. cdnsciencepub.com By comparing the activities of these related compounds, researchers can identify which parts of the this compound molecule are essential for specific effects and which can be modified without loss of activity, or even with enhanced activity. creative-proteomics.compharmacologymentor.com

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build mathematical models that correlate structural descriptors with biological responses. pharmacologymentor.comtaylorfrancis.comresearchgate.net This can help predict the activity of new, untested this compound derivatives and guide the rational design of analogues. pharmacologymentor.comresearchgate.net

Previous research on other compound classes, such as furanone derivatives, has utilized SAR studies to identify key structural features that enhance specific activities, such as antimalarial effects. researchgate.netresearchgate.net Applying these principles to this compound, particularly in relation to its known or potential bioactivities, will be crucial for developing more potent and selective compounds.

Exploration of New Analogues with Enhanced Bioactivity

Based on the insights gained from molecular target elucidation and SAR studies, a significant area of future research involves the exploration and synthesis of new this compound analogues. The goal is to design compounds with enhanced potency, improved selectivity for specific targets, or better pharmacokinetic properties.

The design of new analogues can be guided by computational methods, such as molecular docking and in silico screening, which can predict how modified structures might interact with identified molecular targets. researchgate.netmdpi.com Chemical synthesis can then be used to create these designed analogues.

The exploration of new analogues can involve various structural modifications, such as altering functional groups, changing the stereochemistry, or creating hybrid molecules by combining features of this compound with other known bioactive scaffolds. nih.gov These new compounds would then need to be rigorously evaluated for their biological activities in relevant in vitro and in vivo models.

The discovery of related compounds, such as isogersemolides A and B, which are formally related to this compound by allylic rearrangement and geometric isomerism, highlights the potential for structural diversity within this class of diterpenoids. cdnsciencepub.com Exploring further modifications based on the pseudopterane skeleton of this compound researchgate.net and related structures could lead to the discovery of analogues with novel or significantly improved bioactivities.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Gersemolide in a reproducible manner?

- Methodological Answer : Synthesis protocols should include detailed reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., column chromatography, recrystallization). Characterization requires a combination of NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry for molecular confirmation. Document all parameters (e.g., solvent ratios, retention times) to ensure reproducibility . For novel derivatives, provide crystallographic data or comparative spectral analysis with known analogs .

Q. Which analytical techniques are most effective for assessing this compound’s purity and structural integrity under varying storage conditions?

- Methodological Answer : Use accelerated stability studies with controlled variables (temperature, humidity, light exposure). Monitor degradation via HPLC-UV or LC-MS to identify impurities. Pair with thermal analysis (DSC/TGA) to assess phase transitions. Validate methods using ICH guidelines (e.g., forced degradation studies) and report limits of detection/quantitation .

Q. How can researchers ensure reproducibility when replicating this compound-related bioactivity assays?

- Methodological Answer : Standardize cell lines, incubation times, and positive/negative controls. Use blinded randomized designs to minimize observer bias . Include detailed protocols for assay conditions (e.g., serum concentration, passage number) in supplementary materials. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity across studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability . Stratify studies by experimental variables (e.g., dosage, model organism) and assess publication bias via funnel plots. Reconcile discrepancies by replicating key experiments under harmonized conditions .

Q. What strategies are recommended for elucidating this compound’s mechanism of action when preliminary data are inconclusive?

- Methodological Answer : Combine in silico approaches (molecular docking, QSAR) with functional genomics (CRISPR screens, RNA-seq). Validate targets using competitive binding assays or knockouts. Employ isotopic labeling (e.g., ¹⁴C-Gersemolide) for metabolic pathway tracing .

Q. How can researchers address heterogeneity in pharmacokinetic data for this compound across preclinical models?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and clearance. Validate models with in vivo data from multiple species and adjust for protein binding/partition coefficients .

Q. What statistical frameworks are appropriate for optimizing this compound’s experimental design in dose-response studies?

- Methodological Answer : Apply response surface methodology (RSM) or Bayesian adaptive designs to minimize sample size while maximizing dose-range coverage. Use ANOVA with post-hoc Tukey tests for pairwise comparisons, and report confidence intervals for EC₅₀ values .

Q. How should researchers prioritize follow-up studies when initial findings on this compound’s toxicity are ambiguous?

- Methodological Answer : Implement a tiered testing strategy:

- Tier 1: High-throughput cytotoxicity screening (e.g., organ-on-a-chip models).

- Tier 2: Subchronic toxicity studies in rodents with histopathological endpoints.

- Tier 3: Mechanistic studies (e.g., mitochondrial membrane potential assays).

Prioritize endpoints with dose-dependent trends and clinical relevance .

Methodological Best Practices

- Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., spectral files, dose-response curves) in supplementary materials with metadata descriptors .

- Conflict Resolution : For contradictory results, convene interdisciplinary panels to review methodology and recommend harmonized protocols .

- Ethical Reporting : Disclose all funding sources and potential conflicts of interest. Use plagiarism-detection software for literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.